2-{7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
Overview
Description
2-{7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structures, followed by the introduction of functional groups through various organic reactions. Common synthetic routes include:
Cyclization reactions: These are used to form the hexahydroquinoline and benzothiophene rings.
Substitution reactions: These introduce the methylthio and carbonitrile groups.
Oxidation and reduction reactions: These modify the oxidation states of specific atoms within the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones from the methylthio group.
Reduction: This can reduce the carbonitrile group to an amine.
Substitution: This can replace functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonitrile group can yield primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur-containing compounds.
Medicine: As a potential therapeutic agent due to its unique structure and functional groups.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-{7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-{7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE: shares similarities with other sulfur-containing heterocycles and quinoline derivatives.
Uniqueness
Unique Structure: The combination of a hexahydroquinoline core with a benzothiophene ring and multiple functional groups makes this compound unique.
Functional Diversity:
Properties
IUPAC Name |
2-[7,7-dimethyl-4-(4-methylsulfanylphenyl)-2,5-dioxo-3,4,6,8-tetrahydroquinolin-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2S2/c1-27(2)13-21-25(22(30)14-27)19(16-8-10-17(32-3)11-9-16)12-24(31)29(21)26-20(15-28)18-6-4-5-7-23(18)33-26/h8-11,19H,4-7,12-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSGYQOMAGEOLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=C(C4=C(S3)CCCC4)C#N)C5=CC=C(C=C5)SC)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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